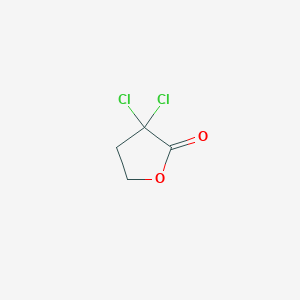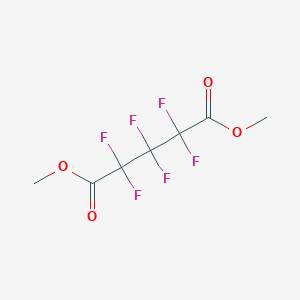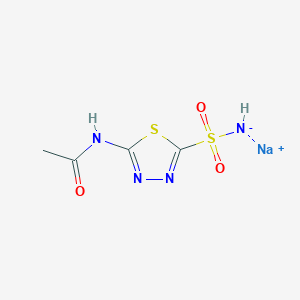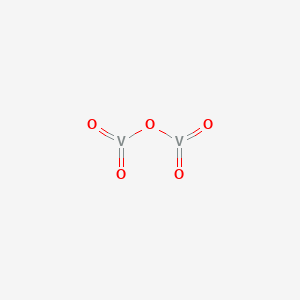
3,3-Dichlorodihydrofuran-2(3H)-one
Übersicht
Beschreibung
3,3-Dichlorodihydrofuran-2(3H)-one, also known as DDFO, is an important chemical compound that has been widely studied for its potential applications in various scientific fields. DDFO is a cyclic organic compound that contains two chlorine atoms and a furan ring.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlorodihydrofuran-2(3H)-one has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science. 3,3-Dichlorodihydrofuran-2(3H)-one has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and biologically active molecules. 3,3-Dichlorodihydrofuran-2(3H)-one has also been studied for its potential use as a precursor for the synthesis of novel materials, such as polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of 3,3-Dichlorodihydrofuran-2(3H)-one is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles such as amino acids and proteins. 3,3-Dichlorodihydrofuran-2(3H)-one has been shown to react with thiol groups in proteins, leading to the formation of covalent adducts that can alter the structure and function of the proteins.
Biochemische Und Physiologische Effekte
3,3-Dichlorodihydrofuran-2(3H)-one has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, mutagenicity, and genotoxicity. 3,3-Dichlorodihydrofuran-2(3H)-one has been shown to induce DNA damage and cell death in various cell lines, and has been implicated in the development of certain types of cancer. 3,3-Dichlorodihydrofuran-2(3H)-one has also been shown to have modulatory effects on the immune system, and has been studied for its potential use in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dichlorodihydrofuran-2(3H)-one has several advantages for use in lab experiments, including its high yield and purity, and its ability to react with a variety of nucleophiles. However, 3,3-Dichlorodihydrofuran-2(3H)-one can be difficult to handle due to its high reactivity and potential toxicity, and special precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dichlorodihydrofuran-2(3H)-one, including the development of new synthetic methods for the production of this compound, the exploration of its potential applications in medicinal chemistry and material science, and the elucidation of its mechanism of action and physiological effects. Further research is needed to fully understand the potential of 3,3-Dichlorodihydrofuran-2(3H)-one and to develop new applications for this important compound.
Synthesemethoden
3,3-Dichlorodihydrofuran-2(3H)-one can be synthesized through a variety of methods, including the reaction of 3,3-dichloro-1,2-propanediol with potassium hydroxide in the presence of a solvent such as dimethyl sulfoxide. Another method involves the reaction of 3,3-dichloro-1,2-propanediol with sodium methoxide in methanol. Both methods result in the formation of 3,3-Dichlorodihydrofuran-2(3H)-one with high yield and purity.
Eigenschaften
IUPAC Name |
3,3-dichlorooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2-8-3(4)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYAXGKGAHXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166527 | |
| Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichlorodihydrofuran-2(3H)-one | |
CAS RN |
1588-60-9 | |
| Record name | 3,3-Dichlorodihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichlorodihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichlorodihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dichlorodihydro-2(3H)-furanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ6AGF98FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















